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Compound of Interest

Compound Name: Ethyl 3,4,5-Trimethoxybenzoate

Cat. No.: B143845

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl
3,4,5-trimethoxybenzoate, a key intermediate in the synthesis of various pharmaceutical
compounds. The information presented herein is intended to support research and
development activities by providing detailed spectroscopic characterization, including Nuclear
Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data,
alongside standardized experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Ethyl 3,4,5-
trimethoxybenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data (Predicted)
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~7.30 Singlet 2H Ar-H
4.35 Quartet 2H -OCH2CHs
3.89 Singlet 9H 3x -OCHs
1.38 Triplet 3H -OCH2CHs

Note: Predicted values are based on the analysis of structurally similar compounds.

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (8) ppm

Assignment

166.1 C=0
153.0 C3, C5-OCHs
142.5 C4-OCHs
125.0 C1
106.5 C2,C6
61.0 -OCH2CHs
56.2 3x -OCHs
14.3 -OCH2CHs
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment
~2980-2840 Medium C-H stretch (alkyl)
~1715 Strong C=0 stretch (ester)
~1590, ~1500 Medium C=C stretch (aromatic)
~1250-1000 Strong C-O stretch

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/z Relative Intensity Assighment

240 High [M]* (Molecular lon)
211 Medium [M - CzHs]*

195 High [M - OC2Hs]*

168 Medium [M - C2Hs0z2 - CHs]*

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of Ethyl 3,4,5-trimethoxybenzoate is dissolved
in 0.6-0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS)
as an internal standard. The solution is then transferred to a 5 mm NMR tube.

IH NMR Acquisition: The *H NMR spectrum is acquired on a 400 MHz spectrometer. Standard
acquisition parameters include a 30-degree pulse width, a relaxation delay of 1.0 second, and
an acquisition time of 4.0 seconds. Typically, 16 scans are co-added to achieve a good signal-
to-noise ratio.
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13C NMR Acquisition: The 3C NMR spectrum is acquired on the same instrument at a
frequency of 100 MHz. A proton-decoupled pulse sequence is employed. A spectral width of
200 ppm is used, and a larger number of scans (typically 1024 or more) are required due to the
low natural abundance of the 13C isotope. A relaxation delay of 2.0 seconds is used.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: A small amount of the solid Ethyl 3,4,5-trimethoxybenzoate is finely
ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is
then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The FT-IR spectrum is recorded over the range of 4000-400 cm~1. A
background spectrum of the empty sample compartment is first collected. The KBr pellet
containing the sample is then placed in the sample holder, and the spectrum is acquired.
Typically, 32 scans are co-added at a resolution of 4 cm~1 to obtain a high-quality spectrum.

Mass Spectrometry (MS)

Sample Introduction and lonization: The sample is introduced into the mass spectrometer via a
gas chromatograph (GC) equipped with a suitable capillary column. Electron lonization (El) is
used as the ionization method, with a standard electron energy of 70 eV.

Data Acquisition: The mass analyzer is set to scan a mass range of m/z 40-500. The data is
collected and processed using the instrument's software to generate the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like Ethyl 3,4,5-trimethoxybenzoate.
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General workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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